Cas no 73544-48-6 (Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-)
73544-48-6 structure
Product Name:Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-
Numero CAS:73544-48-6
MF:C17H27NO6
MW:341.399385690689
CID:566649
PubChem ID:156006
Update Time:2025-04-19
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
- 7-Acetyllycopsamine
- Lycopsamine 1-acetate
- UNII-4E96Z64UMM
- Q27149737
- Lycopsamine `1-acetate
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)-
- HY-122916
- [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- ACETYLSYMPHYTINE
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (1-(ACETYLOXY)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-7-YL)METHYL ESTER, (1R-(1alpha,7(2S*,3S*),7Abeta))-
- RKDOFSJTBIDAHX-OFSOMGBPSA-N
- NS00066996
- Acetyllycopsamine
- DTXSID50223742
- AKOS040752804
- (7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (1-(ACETYLOXY)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-7-YL)METHYL ESTER, (1R-(1.ALPHA.,7(2S*,3S*),7A.BETA.))-
- 4E96Z64UMM
- 73544-48-6
- CHEBI:80703
- CS-0090432
- 1ST167135
- DA-70341
-
- Inchi: 1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1
- Chiave InChI: RKDOFSJTBIDAHX-OFSOMGBPSA-N
- Sorrisi: O(C(C)=O)[C@@H]1CCN2CC=C(COC([C@@]([C@H](C)O)(C(C)C)O)=O)[C@@H]21
Proprietà calcolate
- Massa esatta: 341.18383758g/mol
- Massa monoisotopica: 341.18383758g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 24
- Conta legami ruotabili: 8
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 96.3Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.24
- Punto di ebollizione: 466°C at 760 mmHg
- Punto di infiammabilità: 235.6°C
- Indice di rifrazione: 1.546
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Informazioni sulla sicurezza
- Condizioni di conservazione:−20°C
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| PhytoLab | 85874-50mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 50mg |
€3159 | 2023-10-25 | |
| PhytoLab | 85874-250mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 250mg |
€14917.5 | 2023-10-25 | |
| PhytoLab | 85874-500mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 500mg |
€28080 | 2023-10-25 | |
| PhytoLab | 85874-1000mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 1000mg |
€52650 | 2023-10-25 | |
| A2B Chem LLC | AH22607-5mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 5mg |
$695.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-10mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 10mg |
$1150.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-25mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 25mg |
$2391.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-50mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 50mg |
$4048.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-100mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 100mg |
$6976.00 | 2023-12-30 |
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
73544-48-6 (Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-) Prodotti correlati
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 30000-36-3([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,6-(acetyloxy)-3-ethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro-3-hydroxy-5,6-dimethyl-,(3R,5R,6S,14aR,14bR)-)
- 10285-06-0((+)-Intermedine)
- 480-54-6(Retrorsine)
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 15503-87-4(Usaramine)
- 130-01-8(Senecionine)
- 315-22-0(Monocrotaline)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti